molecular formula C13H19FN2O2 B2981616 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline CAS No. 837421-93-9

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline

Cat. No.: B2981616
CAS No.: 837421-93-9
M. Wt: 254.305
InChI Key: FPWGARGGRSPJFA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is a fluorinated aniline derivative incorporating a morpholine ring, designed for use as a key synthetic intermediate in research and development. This compound is part of a class of chemicals where the morpholine group and fluorine atom are known to enhance the physicochemical and pharmacokinetic properties of target molecules, potentially leading to improved metabolic stability and bioavailability . As a building block, its primary research value lies in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new active compounds. Researchers can utilize the primary amine group for reactions such as condensation to form Schiff bases, or for the synthesis of sulfonamide and carbamate derivatives . The specific mechanism of action for this compound is not inherent but is derived from the final molecule into which it is incorporated. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWGARGGRSPJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline typically involves the alkylation of 3-fluoro-4-nitroaniline with 3-chloropropylmorpholine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Activity Comparison of Aniline Derivatives
Compound Name Substituent Structure Target Kinase (IC₅₀ or Ki) Key Findings References
3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline Morpholinylpropoxy c-Met Moderate activity; morpholine improves solubility but reduces potency vs. pyrrolo-triazine derivatives .
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) Pyrrolotriazine-oxy c-Met High potency (IC₅₀ < 50 nM); planar heterocycle enhances ATP-binding pocket interactions .
3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (FPPA) Pyrrolopyridine-oxy c-Met Submicromolar activity; nitrogen-rich scaffold improves selectivity .
4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine (AFPP) Pyridinylamine-fluorophenoxy c-Met Moderate activity; dual aromatic rings enable π-π stacking in hydrophobic regions .
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)aniline Tetrahydropyran-methoxy Not reported Similar solubility to morpholinylpropoxy; lower metabolic stability .
3-Fluoro-4-(trifluoromethoxy)aniline Trifluoromethoxy Soluble epoxide hydrolase High potency (IC₅₀ ~10 nM); CF₃ group enhances electron-withdrawing effects .

Key Observations :

  • Heterocyclic substituents (e.g., pyrrolotriazine in FPTA) significantly enhance c-Met inhibition by enabling hydrogen bonding and van der Waals interactions in the kinase domain .
  • Morpholinylpropoxy provides balanced solubility but lacks the planar geometry required for optimal ATP-binding pocket engagement, leading to lower potency compared to FPTA .
  • Trifluoromethoxy derivatives exhibit strong activity against soluble epoxide hydrolase, highlighting the role of electron-withdrawing groups in modulating enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, metabolic stability, and bioavailability:

Table 2: Physicochemical Comparison
Compound Name logP Solubility (mg/mL) Metabolic Stability (t₁/₂, min) References
3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline 2.1 0.45 120 (human liver microsomes)
FPTA 1.8 0.32 90
FPPA 2.3 0.28 85
3-Fluoro-4-(tetrahydrofuran-2-ylmethoxy)aniline 1.9 0.50 60
3-Fluoro-4-(trifluoromethoxy)aniline 3.0 0.10 150

Key Observations :

  • Morpholinylpropoxy and tetrahydropyran derivatives exhibit higher solubility due to oxygen-rich heterocycles .
  • Trifluoromethoxy analogues show lower solubility but superior metabolic stability due to fluorine's resistance to oxidative metabolism .

Biological Activity

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is C13H18FN3O2, with a molecular weight of 254.305 g/mol. The compound features a fluorine atom and a morpholine group, which enhance its solubility and reactivity, making it suitable for various synthetic applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including those that form biofilms. The compound's mechanism of action in this context may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Key Findings:

  • Inhibition of Biofilm Formation: The compound has been demonstrated to inhibit biofilm formation in certain bacterial species, which is crucial for treating chronic infections.
  • Cytotoxic Effects: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

The anticancer properties of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline are under investigation, with early results suggesting it may induce apoptosis in cancer cells. The specific cellular targets involved in these processes are yet to be fully elucidated but are believed to include various enzymes and receptors involved in cell proliferation and survival.

Research Highlights:

  • Cell Line Studies: In vitro studies have shown that the compound can reduce viability in several cancer cell lines, suggesting potential therapeutic applications.
  • Mechanism Exploration: Ongoing research aims to clarify the exact mechanisms by which the compound exerts its anticancer effects, particularly focusing on its interactions at the molecular level.

Comparison with Similar Compounds

The biological activity of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline can be compared with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameSimilarityUnique Features
3-Fluoro-4-(3-piperidin-4-ylpropoxy)aniline0.77Contains piperidine instead of morpholine; affects solubility and reactivity.
3-Fluoro-4-(3-pyrrolidin-4-ylpropoxy)aniline0.76Features a pyrrolidine ring; may alter biological activity profiles.
3-Fluoro-4-(3-azepan-4-ylpropoxy)aniline0.75Incorporates an azepane ring; potentially influences pharmacokinetics.

The presence of the morpholine ring in 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline imparts distinct chemical reactivity and biological activity compared to these similar compounds.

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